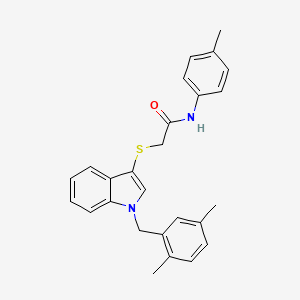
2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives, which are structurally related to the compound of interest, involves a condensation reaction. This reaction occurs between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives. The process leads to the formation of various compounds with potential antioxidant properties. The synthesis is characterized by techniques such as FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis, ensuring the correct formation and identification of the desired compounds .
Molecular Structure Analysis
The molecular structure of a related compound, (\u00b1)-2-[(1S,3S)-3-acetyl-2,2-dimethylcyclobutyl]-N-(p-tolyl)acetamide, has been elucidated using single crystal X-ray diffraction analysis. This compound crystallizes in the triclinic system and belongs to the space group P-1. The crystallographic parameters include a = 8.8700(18) Å, b = 10.331(2) Å, c = 10.363(2) Å, with angles α = 71.11(3)°, β = 65.06(3)°, γ = 72.18(3)°, and a volume of 798.6(3) Å^3. The structure features a 2,2-dimethylcyclobutane fragment and adopts a semi-chair conformation. Intermolecular hydrogen bonds, specifically N-H...O and C-H...O, stabilize the molecular structure .
Chemical Reactions Analysis
Although the specific chemical reactions of 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide are not detailed in the provided papers, the synthesis of related compounds suggests that similar indole-based acetamides could undergo various reactions. These may include condensation with aldehydes or ketones, substitution reactions with halogenated compounds, and the formation of hydrogen bonds that could influence the compound's reactivity and interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds provide insights into their behavior. The antioxidant activity of the synthesized indole derivatives was evaluated using the ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) methods. The results indicated that several compounds exhibited considerable antioxidant activity, with some showing remarkable activity at low concentrations. The presence of halogens on the phenyl ring was found to enhance the activity, suggesting that specific substitutions on the phenyl ring can significantly influence the properties of these compounds . The crystallographic data of the related compound provide additional physical parameters, such as crystal system, space group, and intermolecular interactions, which are essential for understanding the compound's stability and potential intermolecular interactions .
Applications De Recherche Scientifique
Synthesis and Anticancer Activities
- Researchers have developed derivatives of indole acetamide compounds, including the ones similar to 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide, showcasing significant anticancer activities. Specifically, certain synthesized compounds demonstrated notable activity against melanoma-type cell lines, indicating the potential therapeutic applications of these derivatives in oncology (Duran & Demirayak, 2012).
pKa Determination and Chemical Properties
- Another study focused on the chemical properties of similar indole acetamide derivatives, determining their acidity constants through UV spectroscopic studies. This research contributes to the understanding of the chemical behavior of these compounds, which is crucial for their application in scientific research and potential therapeutic use (Duran & Canbaz, 2013).
Molecular Docking and Anti-inflammatory Applications
- Indole acetamide derivatives have been studied for their anti-inflammatory properties through in silico modeling and molecular docking analysis. This research highlights the potential of these compounds in the development of anti-inflammatory drugs, with a focus on targeting specific domains like COX-1 and COX-2 (Al-Ostoot et al., 2020).
Crystal Structure and Biological Activity
- The synthesis and characterization of indole acetamide derivatives have been accompanied by studies on their crystal structures and biological activities. This comprehensive approach ensures a thorough understanding of both the molecular and macroscopic properties of these compounds, paving the way for their potential application in various scientific and therapeutic fields (霍静倩 et al., 2016).
Antimicrobial and Antioxidant Activities
- Research has also delved into the antimicrobial and antioxidant properties of indole acetamide derivatives. These studies not only expand the scope of application of these compounds but also contribute to the fight against microbial infections and oxidative stress-related diseases (Naraboli & Biradar, 2017).
Propriétés
IUPAC Name |
2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2OS/c1-18-9-12-22(13-10-18)27-26(29)17-30-25-16-28(24-7-5-4-6-23(24)25)15-21-14-19(2)8-11-20(21)3/h4-14,16H,15,17H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVARMCRJADYHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=C(C=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2508692.png)
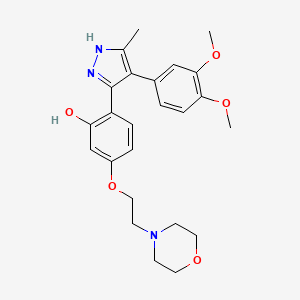
![3,4,5-triethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2508694.png)
![1-((2,4-Dichlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2508695.png)
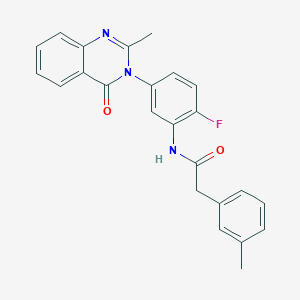
methanone](/img/structure/B2508699.png)
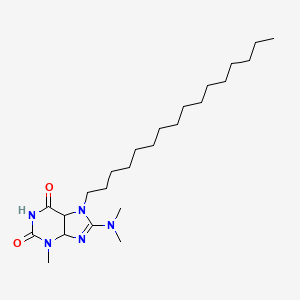
![6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2508704.png)
![[3-(4-methylpiperazine-1-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl]methanamine trihydrochloride](/img/structure/B2508705.png)
![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2508706.png)
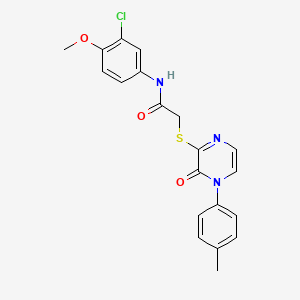
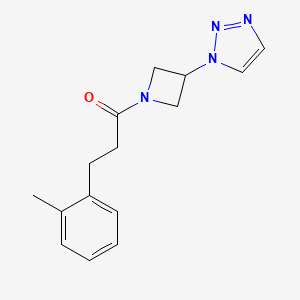
![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2508711.png)
![6-Chloro-[1,3]oxazolo[4,5-b]pyridine-2-thiol](/img/structure/B2508714.png)